Hippodamine

Description

Ecological Role as a Defensive Allomone

Influence on Vertebrate Predation (e.g., Birds)

The presence of alkaloids, including hippodamine, in ladybird hemolymph has been demonstrated to deter predation by vertebrates, particularly birds. nottingham.ac.uknottingham.ac.uk Feeding trials have shown that many ladybird species are considered unpalatable and are rejected as food sources by various potential predators. nottingham.ac.uk The bright coloration of ladybirds is thought to function as an aposematic warning signal, with experimental evidence using Japanese quails suggesting that color can be a more effective feeding deterrent than taste or smell. nottingham.ac.uk While the search results discuss bird predation and deterrence mechanisms like aposematic coloration and novel objects in nests, they specifically link ladybird alkaloids and reflex bleeding to deterring both bird and arthropod predation. nottingham.ac.uknottingham.ac.uk

Chemical Mediation of Parasitoid Interactions (e.g., Kairomone/Deterrent Effects)

Hippodamine can influence interactions with parasitoids. While ladybird alkaloids primarily serve as a defense against predators, some semiochemicals can act as kairomones, benefiting the receiver at the emitter's expense. wikipedia.orgfrontiersin.org Research indicates that hippodamine can function as an attractant kairomone for Dinocampus coccinellae, a parasitoid wasp that attacks ladybirds. canterbury.ac.uk This suggests a complex interaction where a compound primarily used for defense against predators can be exploited by a parasitoid to locate its host. Aphid alarm pheromones, such as (E)-β-farnesene (EβF), are known to act as kairomones for aphid natural enemies, including some lady beetles and parasitoids, attracting them to prey. frontiersin.orgnih.gov This highlights the dual role of some semiochemicals in mediating interactions across different trophic levels.

Inter- and Intraspecific Chemical Ecology

Chemical cues play a significant role in the interactions both within (intraspecific) and between (interspecific) ladybird species, influencing behaviors such as foraging, oviposition, and aggregation. escholarship.orgresearchgate.netcambridge.orgresearchgate.netuliege.be

Chemical Cues in Conspecific and Heterospecific Interactions

Ladybirds utilize chemical cues for communication. For example, chemical signals on surfaces can play a role in egg cannibalism and intraguild predation among ladybirds. escholarship.orguliege.be Conspecific recognition has been demonstrated in several ladybird species, and responses to heterospecifics also occur, although less commonly. researchgate.net The selection of oviposition sites by female ladybirds can be constrained by the presence of conspecifics, with females laying fewer eggs in groups or when exposed to conspecific larval feces or tracks. researchgate.netuliege.be Analysis of volatile collections from different ladybird species has revealed species-specific compounds, with differences observed even between males and females, indicating the complexity of chemical communication. researchgate.net

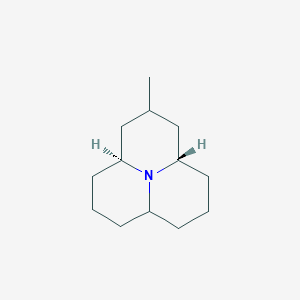

Structure

3D Structure

Properties

Molecular Formula |

C13H23N |

|---|---|

Molecular Weight |

193.33 g/mol |

IUPAC Name |

(1S,5S)-3-methyl-13-azatricyclo[7.3.1.05,13]tridecane |

InChI |

InChI=1S/C13H23N/c1-10-8-12-6-2-4-11-5-3-7-13(9-10)14(11)12/h10-13H,2-9H2,1H3/t10?,11?,12-,13-/m0/s1 |

InChI Key |

MOQNYBQLQBMEKL-TYUFSLCMSA-N |

Isomeric SMILES |

CC1C[C@@H]2CCCC3N2[C@H](C1)CCC3 |

Canonical SMILES |

CC1CC2CCCC3N2C(C1)CCC3 |

Synonyms |

epi-hippodamine hippodamine |

Origin of Product |

United States |

Chemical Profile of Hippodamine

Molecular Structure and Stereochemistry

Hippodamine is a tricyclic alkaloid with the molecular formula C₁₃H₂₃N. chemspider.com Its core structure is a perhydro-9b-azaphenalene ring system. The molecule features defined stereocenters, which contribute to its specific three-dimensional shape, a critical factor in its biological activity. chemspider.com An isomer of Hippodamine, known as epi-hippodamine, has also been synthesized and studied; it differs in the spatial arrangement of a methyl group. nih.govbeilstein-journals.org

Physicochemical Properties

The following table summarizes some of the key physicochemical properties of Hippodamine.

| Property | Value |

| Molecular Formula | C₁₃H₂₃N |

| Average Mass | 193.334 Da |

| Monoisotopic Mass | 193.183050 Da |

Biosynthesis and Metabolic Pathways

Proposed Biosynthetic Origins (e.g., Polyacetate Pathway)

Research into the origins of coccinellid alkaloids, including hippodamine, has pointed towards a polyacetate biosynthetic pathway. uliege.becolab.wsresearchgate.net This proposed route is supported by experiments where labeled acetate (B1210297) precursors, such as [1-14C] and [2-14C]acetate, were incorporated into alkaloids by ladybird beetles like Adalia bipunctata. uliege.becolab.wsresearchgate.net The specific patterns of labeling observed after these feeding experiments are consistent with the assembly of the alkaloid structure from acetate units. uliege.beresearchgate.net While the polyacetate pathway is a prominent hypothesis for many coccinelline (B1211609) alkaloids, alternative pathways, such as a fatty acid-derived route, have also been suggested for certain species or related alkaloids, indicating potential diversity in biosynthetic strategies across different ladybird taxa. researchgate.netresearchgate.net An in vitro study focusing on adaline and coccinelline proposed a fatty acid pathway over a polyketide one and identified glutamine as the preferred nitrogen source. researchgate.net

Identification of Biosynthetic Precursors and Intermediates

Efforts to understand hippodamine biosynthesis have also involved identifying potential precursors and intermediates, often through biomimetic synthetic studies. While a complete step-by-step enzymatic pathway in the ladybird is not fully elucidated, synthetic work has explored molecules that could serve as intermediates. For example, a piperideine structure has been proposed as a key intermediate in the biosynthesis of the related alkaloid adaline. uliege.be Synthetic strategies for constructing the hippodamine core have also utilized tricyclic intermediates that bear resemblance to potential structures formed during the natural biosynthetic process. researchgate.netbeilstein-journals.org These synthetic approaches, which successfully yield hippodamine and its epimers, provide valuable insights into the possible chemical transformations occurring in vivo. nih.govbeilstein-journals.orgbeilstein-journals.orgresearchgate.net

Enzymatic Machinery Involved in Alkaloid Production

The biosynthesis of alkaloids in insects is mediated by specific enzymes, although the precise enzymatic machinery for hippodamine synthesis is still under investigation. General alkaloid biosynthesis pathways often involve enzymatic steps such as decarboxylation, deamination, methylation, hydroxylation, and oxidation, frequently acting on amino acid precursors. researchgate.net While specific enzymes catalyzing the formation of the unique structural features of hippodamine have not been extensively characterized in the provided literature, the presence of such enzymes is implied by the complex molecular transformations involved. Research into enzyme-catalyzed reactions for synthesizing similar nitrogen-containing cyclic structures found in ladybird alkaloids, such as those involving transaminases, highlights the potential types of enzymatic activities involved in these biosynthetic routes. mmu.ac.ukresearchgate.netmmu.ac.uk Furthermore, studies on the biosynthesis of related ladybird alkaloids suggest that the insect fat body is a likely site for alkaloid production. researchgate.net

Relationship with Co-occurring Alkaloids (e.g., Convergine (B1246042) N-oxide)

Hippodamine frequently exists alongside its N-oxide counterpart, convergine. escholarship.orgclockss.org This pairing of a tertiary amine alkaloid with its corresponding N-oxide is a common feature among the defensive compounds found in ladybirds. escholarship.orgcdnsciencepub.com The relationship between hippodamine and convergine is one of oxidation; convergine can be formed by the oxidation of hippodamine, for instance, through treatment with a peracid. researchgate.netclockss.orgcdnsciencepub.com This chemical interconversion suggests that convergine is likely a biosynthetically derived product of hippodamine oxidation within the ladybird. cdnsciencepub.com Other alkaloids co-occurring with hippodamine and convergine in various ladybird species include myrrhine, precoccinelline (B15476410), coccinelline, propyleine, and isopropyleine, many of which share structural similarities or are stereoisomers within the azaphenalene class. clockss.orgcdnsciencepub.com

Alkaloid Metabolism and Detoxification in Predators

When ladybirds are consumed, their defensive alkaloids, including hippodamine, are ingested by predators. The ability of a predator to tolerate or neutralize these compounds is crucial for overcoming the ladybird's defense. Predators may metabolize these alkaloids through various detoxification mechanisms. The invasive ladybird Harmonia axyridis, known to prey on other ladybirds, has demonstrated the capacity to chemically modify certain ingested alkaloids, particularly those from prey species it commonly encounters in its native range, which can reduce their toxicity. researchgate.net However, the effectiveness of this detoxification can be alkaloid-specific, and novel alkaloids may not be as readily metabolized, leading to their longer persistence in the predator's system and potentially greater toxic effects. researchgate.net Studies tracking the fate of hippodamine ingested by H. axyridis from consuming Hippodamia convergens eggs indicated that hippodamine persisted for an average duration of 13.5 hours. researchgate.netresearchgate.netalexaebi.com This suggests that while some metabolic processing may occur, the persistence time is influenced by the specific alkaloid and the predator's metabolic capabilities. The site of detoxification can also vary depending on the alkaloid; for example, the detoxification of isopropyleine in H. axyridis is thought to occur outside the gut, possibly involving active transport into the haemolymph. alexaebi.com The evolution of specialized metabolic pathways for detoxifying prey alkaloids appears to be a complex process that develops over time in response to consistent predation pressure on specific prey species. researchgate.net

Chemical Synthesis and Structure Activity Relationships

Total Synthesis Methodologies

The total synthesis of hippodamine has been approached through different methodologies, evolving from early pioneering efforts to more advanced stereoselective and tandem reaction strategies.

Stereoselective and Enantioselective Approaches

Achieving stereocontrol, particularly enantioselectivity, has been a key focus in hippodamine synthesis. The first enantioselective synthesis of (-)-hippodamine was reported by Katsumura and co-workers in 2013. This synthesis featured a one-pot asymmetric azaelectrocyclization reaction as a key step, efficiently establishing the stereogenic centers of the azaphenalene core in a stereocontrolled manner lookchem.comtdx.catnih.govacs.orgacs.org. Snyder and collaborators also reported an asymmetric synthesis of chiral azaphenalene alkaloids, including hippodamine, starting from a commercially available amino-alcohol with a key stereogenic center that directed the formation of subsequent stereocenters tdx.cat. In 2015, Fustero and co-workers developed an asymmetric synthesis of (+)-epi-hippodamine and (-)-hippodamine utilizing a chiral N-sulfinyl amine as both a chiral inducer and a nucleophilic nitrogen source in a desymmetrization process involving an intramolecular aza-Michael reaction tdx.catacs.orgacs.orgresearchgate.netnih.gov. Stereodivergent syntheses have also been developed, allowing access to different stereoisomers. For example, Hsung and Gerasyuto described a stereodivergent synthesis of precoccinelline (B15476410) and hippodamine using an aza-[3+3] annulation strategy uab.catacs.org.

Advanced Synthetic Strategies (e.g., Two-Directional Synthesis, Tandem Reactions, Cross-Metathesis)

More advanced synthetic strategies have been employed to improve the efficiency and conciseness of hippodamine synthesis. The concept of combining two-directional synthesis and tandem reactions has proven particularly effective. Stockman and co-workers pioneered this approach for the synthesis of (±)-hippodamine and (±)-epi-hippodamine, utilizing a tandem deprotection/intramolecular double Michael addition sequence as a key step rsc.orgrsc.orgrsc.orgnih.govbeilstein-journals.orgresearchgate.netbeilstein-journals.org. This strategy allows for the rapid construction of molecular complexity by forming multiple bonds and stereocenters in a single sequence researchgate.net. Second-generation syntheses using this combined approach have incorporated key advances such as two-directional homologation by cross-metathesis and a new tandem reductive amination/double intramolecular Michael addition nih.govbeilstein-journals.orgbeilstein-journals.orgbeilstein-journals.orgnih.govresearchgate.net. Cross-metathesis, specifically two-directional ring-opening cross-metathesis, has been explored as a method for chain elongation in the synthesis of intermediates researchgate.net.

Synthesis of Epimers and Diastereomers (e.g., Epi-hippodamine)

The synthesis of epimers and diastereomers, such as epi-hippodamine, is often pursued to understand the influence of stereochemistry on biological activity and to further refine synthetic methodologies. Epi-hippodamine, a non-natural isomer with an axial C(2) methyl group (or C-5 methyl group depending on the numbering convention used in the literature) rsc.orgnih.govbeilstein-journals.org, has been synthesized alongside hippodamine in several routes. Some syntheses yield mixtures of hippodamine and epi-hippodamine, requiring separation acs.orgrsc.org. Stereoselective hydrogenation of an exocyclic double bond has been investigated to control the formation of the methyl substituent at C(2), with efforts made to favor the equatorial methyl group characteristic of hippodamine rsc.orgrsc.org. Methods to synthesize isomerically pure (±)-epi-hippodamine have also been developed rsc.org. Asymmetric syntheses have enabled the preparation of enantiomerically pure (+)-epi-hippodamine tdx.catacs.orgacs.orgresearchgate.net.

Design and Synthesis of Hippodamine Analogs and Derivatives

While the provided search results primarily focus on the synthesis of hippodamine and its epimer, the broader field of azaphenalene alkaloid synthesis, which includes hippodamine, involves the design and synthesis of analogs and derivatives. These efforts are typically aimed at exploring variations in the core structure or substituents to investigate changes in biological activity or to develop novel synthetic strategies applicable to this class of compounds. The literature mentions the synthesis of other members of the perhydro-9b-azaphenalene class of alkaloids and their potential application in insect pest management, suggesting ongoing research into related structures rsc.org. The development of reaction cascades to synthesize dimeric coccinellid alkaloids also indicates interest in more complex derivatives beilstein-journals.org.

Structure-Activity Relationship (SAR) Studies

The provided search results offer limited direct information on detailed structure-activity relationship (SAR) studies specifically for hippodamine. However, the motivation for synthesizing epimers like epi-hippodamine is explicitly linked to the desire to gain insight into the influence of stereochemistry on the biological activity of these compounds rsc.org. The fact that these alkaloids are known to be involved in the defense mechanisms of ladybird beetles and attract parasitic insects suggests that their structure is directly related to their biological function nih.govbeilstein-journals.orgbeilstein-journals.org. While specific data tables detailing SAR are not present in the provided snippets, the synthetic efforts to create variations, particularly stereoisomers, imply an underlying interest in understanding how structural changes impact their biological interactions. Further SAR studies would likely involve synthesizing a range of analogs with modifications to the azaphenalene core, the methyl substituent, or the nitrogen atom, and then evaluating their biological effects, such as deterrent or attractant properties towards other insects.

Elucidation of Pharmacophores and Key Structural Features

The biological activity of hippodamine is primarily associated with its interaction with nicotinic acetylcholine (B1216132) receptors (nAChRs) researchgate.netresearchgate.netnottingham.ac.uk. Studies on ladybird alkaloids, including hippodamine, suggest that the tricyclic azaphenalene ring system is a key structural feature acs.org. This core structure, shared with related alkaloids like precoccinelline and myrrhine, is fundamental to their biological role as defensive compounds acs.org.

While detailed pharmacophore models specifically for hippodamine's interaction with nAChRs are not extensively described in the provided search results, the structure-activity relationship studies indicate the importance of certain features. The nitrogen atom within the azaphenalene core plays a crucial role. Its ionization state is predicted to be charged at physiological pH for hippodamine, which affects its interaction with the receptor researchgate.net. The N-oxide form, such as in convergine (B1246042) (the N-oxide of hippodamine), displays significantly different binding affinities compared to the tertiary amine, suggesting that the presence and nature of the functional group on the nitrogen are critical for activity researchgate.net.

The stereochemistry of the azaphenalene framework is also vital, as highlighted by the development of stereocontrolled synthetic methods acs.org. Diastereomers and enantiomers of ladybird alkaloids can exhibit different biological activities researchgate.net. For example, the stereoisomers precoccinelline and hippodamine, and their N-methyl analogs, show similar inhibition of tritium-labeled piperidyl-N-(1-(2-thienyl)cyclohexyl)-3,4-piperidine binding to the Torpedo muscle nAChR, while their N-oxides (coccinelline and convergine) have significantly higher IC50 values researchgate.net. This underscores the importance of both the core structure and the functionalization/oxidation state of the nitrogen.

Correlation Between Molecular Structure and Biological Activity

The biological activity of hippodamine is linked to its ability to antagonize nAChRs, particularly in insects researchgate.netresearchgate.netnottingham.ac.uk. This antagonism is non-competitive, suggesting that hippodamine binds to one or more allosteric sites on the receptor rather than the acetylcholine binding site researchgate.net.

Studies comparing the activity of hippodamine and related ladybird alkaloids on both mammalian and insect nAChRs have revealed selectivity. Hippodamine has been shown to be considerably more potent to locust nAChR than to human muscle nAChR (TE671 cells), with a selectivity ratio of at least 1205 times more potent to invertebrates nottingham.ac.uk. This differential activity highlights the potential for developing selective insecticides based on the hippodamine structure.

Molecular Mechanisms of Biological Activity

Neurophysiological Effects

Hippodamine has been shown to exert neurophysiological effects primarily through its interaction with nicotinic acetylcholine (B1216132) receptors (nAChRs). dntb.gov.uanottingham.ac.uknottingham.ac.uk These receptors are ligand-gated ion channels crucial for fast cholinergic synaptic transmission in both the central and peripheral nervous systems of various organisms, including insects and mammals. wikipedia.orglifechemicals.comnih.gov

Antagonism of Nicotinic Acetylcholine Receptors (nAChRs)

Research indicates that hippodamine acts as an antagonist at nAChRs, meaning it inhibits the normal function of these receptors. dntb.gov.uanottingham.ac.uknottingham.ac.uk Studies using techniques such as whole-cell patch clamp have demonstrated that hippodamine can potently antagonize nAChRs in both mammalian cell lines and insect neurons. nottingham.ac.uk This antagonism is characterized as non-competitive, suggesting that hippodamine binds to a site on the receptor distinct from where the neurotransmitter acetylcholine typically binds, likely within or near the ion channel pore. nih.gov This allosteric binding site affects the receptor's response to acetylcholine. nih.gov

Receptor Subtype Specificity and Differential Potency

Nicotinic acetylcholine receptors exist in various subtypes, formed by different combinations of subunits. lifechemicals.comnih.govnih.gov These subtypes exhibit distinct pharmacological properties. lifechemicals.comnih.gov Studies have investigated the specificity of hippodamine's action across different nAChR subtypes. While detailed data on hippodamine's interaction with a wide range of specific mammalian and insect nAChR subtypes is still an area of research, some studies have provided insights into its differential potency. For instance, comparative studies have shown that hippodamine can exhibit significantly higher potency against certain insect nAChRs compared to mammalian nAChRs. nottingham.ac.uk The precise subunit compositions that confer this differential sensitivity are under investigation, but differences in nAChR structure and the residues involved in alkaloid interaction are thought to contribute to this specificity. nottingham.ac.uk

Data on the potency of hippodamine against different nAChR types can be illustrated as follows:

| Target | IC50 (Mammalian TE671 cells) | IC50 (Locust neurons) | Selectivity (Locust/TE671) |

| Nicotinic AChR | 22.3 µM | 18.5 nM | ~1205-fold |

Note: Data derived from a study using whole-cell patch clamp with a holding potential of -50mV. nottingham.ac.uk

This table highlights the considerably lower concentration of hippodamine required to achieve 50% inhibition (IC50) of nAChRs in locust neurons compared to mammalian TE671 cells, indicating a notable selectivity for the insect receptor. nottingham.ac.uk

Comparative Analysis of Insect versus Mammalian nAChR Interactions

The differential sensitivity of insect and mammalian nAChRs to compounds like hippodamine is a critical area of study, particularly in the context of developing selective insecticides. researchgate.netucl.ac.uk Insect nAChRs are the primary targets for several classes of insecticides, such as neonicotinoids, which exhibit higher affinity for insect nAChRs than for most vertebrate counterparts, contributing to their lower toxicity to mammals and birds. ucl.ac.uk

Hippodamine demonstrates a similar pattern of selective toxicity, showing significantly greater potency against locust neuronal nAChRs than against human muscle nAChRs expressed in TE671 cells. nottingham.ac.uk This selectivity suggests that structural differences between insect and mammalian nAChRs at the alkaloid binding site are responsible for the observed differential activity. nottingham.ac.uk Understanding these differences at a molecular level is crucial for exploring the potential of ladybird alkaloids as lead structures for novel, selective pest control agents. nottingham.ac.uk The cholinergic system in insects is primarily limited to the central nervous system, further highlighting the potential for selective targeting. wikipedia.org

Antimicrobial Properties

Some ladybird alkaloids, such as harmonine from Harmonia axyridis, have demonstrated antimicrobial activity, potentially contributing to the beetle's defense against pathogens. smu.casmu.ca While hippodamine is a major alkaloid in Hippodamia convergens, its specific antimicrobial properties, distinct from its general defensive role against predators, are less extensively documented in the provided search results. One source mentions that chilocorine A, an alkaloid with a dimeric arrangement including a hippodamine moiety, was reported to have mild antibacterial activity. psu.edu However, direct and detailed research findings specifically on the antimicrobial mechanisms of hippodamine itself are not prominently featured in the search results.

Analytical Methodologies for Research

Extraction and Isolation from Biological Matrices

Extracting and isolating hippodamine from ladybird beetles, its primary biological matrix, is the initial step in its study. Ladybirds produce defensive alkaloids like hippodamine, which are present in their hemolymph and released during reflex bleeding lookchem.comnottingham.ac.uk. The process typically begins with collecting biological material from the beetles.

Organic solvents are commonly used for the initial extraction of alkaloids from biological matrices. For example, methanol (B129727) has been utilized to extract alkaloids from Harmonia axyridis ladybirds nottingham.ac.uk. Following the initial solvent extraction, acid-base extraction is frequently employed. This technique leverages the basic properties of alkaloids, allowing for their separation from neutral or acidic compounds within the biological sample nottingham.ac.uk. Subsequent purification steps, such as various chromatographic methods, are then applied to obtain purified hippodamine for further analysis zin.ru.

Advanced Chromatographic Techniques

Chromatographic techniques are essential for separating hippodamine from the complex mixtures obtained during biological extraction and for its subsequent analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) for Detection and Quantification

Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used and powerful technique for the detection and quantification of hippodamine researchgate.netjfda-online.comnih.gov. GC separates compounds based on their volatility and interaction with the column's stationary phase, while the coupled mass spectrometer provides a unique fragmentation pattern for identification and allows for the measurement of the amount of each compound researchgate.netjfda-online.com.

GC-MS is effective for analyzing ladybird alkaloids, including hippodamine researchgate.netresearchgate.net. It enables researchers to identify hippodamine by matching its retention time and mass spectrum to known standards researchgate.net. Furthermore, using internal standards, GC-MS can accurately quantify the amount of hippodamine in a sample researchgate.net. In some cases, chemical derivatization might be performed before GC-MS analysis to enhance the compound's volatility or improve detection sensitivity jfda-online.com.

Applications in Ecological Studies (e.g., Gut Content Analysis)

GC-MS plays a significant role in ecological research, particularly in the analysis of predator gut contents to study trophic interactions involving ladybird beetles nottingham.ac.ukresearchgate.netveedalifesciences.com. By detecting and quantifying prey-specific alkaloids like hippodamine in the gut of a predator, researchers can confirm that the predator has consumed ladybirds and estimate the quantity of prey consumed researchgate.net.

This methodology has been applied to investigate intraguild predation among different ladybird species researchgate.netalexaebi.com. For instance, the presence of hippodamine from Hippodamia convergens eggs has been detected via GC-MS in the gut contents of predatory Harmonia axyridis larvae, confirming predation events researchgate.net. Tracking the persistence of hippodamine in the predator's gut over time using GC-MS can also provide insights into digestion rates researchgate.net. While factors like alkaloid metabolism or sequestration in the predator can influence detection, GC-MS-based gut content analysis remains a valuable technique for understanding the diet and ecological interactions of ladybird beetles and their predators researchgate.netresearchgate.netscribd.comjetir.org.

Spectroscopic Characterization for Structural Elucidation (focus on research application, not basic data)

Spectroscopic methods are indispensable for confirming the chemical structure of isolated hippodamine and for research involving structural analysis. The research application of these techniques goes beyond obtaining basic spectral data to solving structural puzzles and verifying synthesized compounds.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the detailed molecular structure of organic compounds like hippodamine nih.govacs.org. By analyzing the response of atomic nuclei in a magnetic field, NMR provides information about the connectivity of atoms and the spatial arrangement of the molecule nih.gov. For hippodamine, NMR spectroscopy has been used to confirm its characteristic tricyclic structure and the specific stereochemistry at its chiral centers zin.ruzin.ru. In research, advanced NMR techniques can be applied to study conformational dynamics or to confirm the structure of modified hippodamine derivatives.

Mass Spectrometry (MS), in addition to its use in GC-MS for identification and quantification, is also critical for structural elucidation researchgate.netnih.gov. High-resolution MS provides a precise measurement of hippodamine's molecular weight, which helps to confirm its elemental composition zin.ru. Tandem MS (MS/MS) experiments involve fragmenting the hippodamine molecule and analyzing the resulting ions, providing a fragmentation pattern that is unique to the compound and aids in determining its substructures nih.gov.

The combined data from NMR, MS, and IR spectroscopy are essential for the conclusive structural elucidation of hippodamine and for verifying the identity of synthetic samples or isolated metabolites in research nih.govmestrelab.com.

Bioassay Development for In Vitro and In Vivo Biological Activity Assessment

Developing bioassays is crucial for understanding the biological functions of hippodamine, particularly its role as a defensive compound and its potential interactions with biological targets veedalifesciences.commdpi.com. Bioassays can be performed in vitro, using biological components like cells or enzymes, or in vivo, using live organisms veedalifesciences.commdpi.commdpi.com.

For hippodamine, bioassays are designed to evaluate its deterrent or toxic effects on predators or other organisms lookchem.comnottingham.ac.uk. In vitro assays can investigate the interaction of hippodamine with specific molecular targets. For example, research has explored the activity of ladybird alkaloids, including hippodamine, on nicotinic acetylcholine (B1216132) receptors (nAChRs), which are relevant targets in insects nottingham.ac.uk. In vitro experiments, such as patch clamping on insect neurons or cell lines expressing nAChRs, can quantify the potency of hippodamine's effects nottingham.ac.uk.

In vivo bioassays provide a more comprehensive assessment of hippodamine's activity within a living system veedalifesciences.commdpi.com. These can involve behavioral assays where predators are exposed to prey containing hippodamine to observe their response researchgate.netresearchgate.net. Alternatively, purified hippodamine can be administered to test organisms to study its physiological effects. Research includes investigating the in vivo insecticidal properties of ladybird alkaloids to compare with their effects observed in vitro nottingham.ac.uk. Effective in vivo bioassay development requires careful planning regarding administration, dosage, and the selection of appropriate biological endpoints to measure hippodamine's activity veedalifesciences.com.

The use of both in vitro and in vivo bioassays allows for a thorough investigation of hippodamine's biological activities, from its molecular interactions to its effects on whole organisms, contributing to our understanding of its ecological role and potential applications researchgate.net.

Potential Research Applications

Development of Novel Insecticides and Agrochemical Agents

The insecticidal properties of certain ladybird alkaloids, including hippodamine, have made them subjects of interest for the development of new pest control agents nottingham.ac.ukscik.org. The search for novel insecticides has increasingly focused on natural products as alternatives to synthetic pesticides, which can lead to resistance and environmental concerns nottingham.ac.ukscik.orgmdpi.com.

Hippodamine as a Lead Compound for Pesticide Design

Hippodamine, as a natural product with demonstrated activity against insects, holds promise as a lead compound for the design and synthesis of new pesticides nottingham.ac.ukmdpi.comresearchgate.net. Lead compounds from natural sources can serve as prototypes for the development of more effective and safer pesticide derivatives through structure-activity relationship (SAR) studies mdpi.com. The unique chemical structure of hippodamine, a perhydro-9b-azaphenalene derivative, provides a basis for structural modifications aimed at enhancing insecticidal potency and selectivity beilstein-journals.orgacs.org.

Target-Specific Insecticide Development (e.g., nAChR Modulators)

Research has indicated that hippodamine acts as a potent antagonist of nicotinic acetylcholine (B1216132) receptors (nAChRs) in insects nottingham.ac.ukdokumen.pubresearchgate.net. nAChRs are crucial components of the insect nervous system and are already targeted by several existing classes of insecticides, such as neonicotinoids nottingham.ac.ukmdpi.comfishersci.ca. Studies have shown that hippodamine exhibits selective toxicity towards insect nAChRs compared to mammalian nAChRs, suggesting its potential for developing insecticides with lower toxicity to non-target organisms nottingham.ac.uknottingham.ac.uk.

Detailed research findings on the activity of hippodamine against nAChRs include studies using whole-cell patch clamp electrophysiology on locust ( Schistocerca gregaria ) neurons and human muscle TE671 cells nottingham.ac.uknottingham.ac.uk. These studies demonstrated that hippodamine is a potent antagonist at both receptors but shows significantly higher potency against locust nAChRs nottingham.ac.uknottingham.ac.uk.

| Compound | Receptor Type | IC50 Value | Holding Potential | Selectivity (Locust vs. TE671) |

| Hippodamine | Locust Neurons | 18.5 nM | -50 mV | 1205-fold |

| Hippodamine | TE671 Cells | 22.3 µM | -50 mV | - |

| Hippodamine | Locust Neurons | Data not specified | -100 mV | Significant voltage dependence nottingham.ac.uknottingham.ac.uk |

| Hippodamine | TE671 Cells | Data not specified | -100 mV | No voltage dependence nottingham.ac.uknottingham.ac.uk |

Note: IC50 values indicate the concentration required for 50% inhibition.

This differential activity suggests that hippodamine and its derivatives could be explored for the development of insecticides that specifically target insect nAChRs, potentially reducing adverse effects on vertebrates nottingham.ac.uknottingham.ac.uk.

Advancements in Chemical Ecology Research Tools

Hippodamine's role as a defensive alkaloid in ladybirds makes it a valuable compound for research in chemical ecology escholarship.orgbeilstein-journals.orgresearchgate.net. Chemical ecology studies investigate the interactions between organisms mediated by chemicals researchgate.net. Hippodamine and other ladybird alkaloids contribute to the aposematic coloration and reflex bleeding defense mechanisms of these beetles, deterring predators nottingham.ac.ukbeilstein-journals.orgescholarship.org.

Research in chemical ecology utilizes such compounds to understand predator-prey relationships, intraspecific communication, and the evolution of chemical defenses researchgate.net. The synthesis of hippodamine and its analogues allows for controlled experiments to study their effects on the behavior and physiology of other organisms, including predators and parasites of ladybirds beilstein-journals.org. For instance, studies have shown that parasitic insects can locate ladybirds by perceiving their defense alkaloids, suggesting the potential for using these chemicals in strategies to manage ladybird parasites beilstein-journals.org.

Contributions to Biological Control Strategies

Ladybird beetles are important natural predators of agricultural pests, such as aphids, and are widely used in biological control programs 9vom.inbeilstein-journals.orgscik.org. Hippodamine, as a key component of the ladybird's defense system, indirectly contributes to the effectiveness of these biological control agents by protecting them from their own natural enemies 9vom.inscik.org.

Understanding the chemical defenses of ladybirds, including the production and activity of hippodamine, can inform strategies to enhance their survival and efficacy in agricultural settings 9vom.in. Research in this area can explore how factors like diet and environmental conditions influence the production of defensive alkaloids in ladybirds and how this impacts their ability to control pests 9vom.in. Furthermore, the potential use of ladybird alkaloids or their synthetic analogues in conjunction with ladybirds in integrated pest management (IPM) programs is an area of ongoing investigation 9vom.inclemson.edu. This could involve using the alkaloids as deterrents to protect ladybirds from predation or parasitism, thereby augmenting their role in pest suppression beilstein-journals.org.

Q & A

Q. How to design a replication study for disputed Hippodamine findings?

- Methodology: Pre-register protocols on platforms like OSF, specifying exact experimental conditions (e.g., cell passage numbers, reagent lots). Use Bayesian analysis to quantify replication probability. Collaborate with original authors to align methodologies .

- Data Considerations: Report effect sizes relative to original studies and include equivalence testing .

Methodological Guidelines Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.